beta Glucan - 9012-72-0

beta Glucan

Catalog Number: EVT-3206467
CAS Number: 9012-72-0
Molecular Formula: C18H32O14
Molecular Weight: 472.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
beta Glucan is a natural product found in Avena sativa with data available.
Synthesis Analysis

Methods of Synthesis

Beta-glucan can be synthesized through various methods:

  • Extraction from Natural Sources: Commonly achieved through hot water extraction, which preserves the structural integrity of the glucan without using harsh chemicals. This method is effective for obtaining high molecular weight beta-glucans from yeast and cereal sources .
  • Microbial Fermentation: Certain microorganisms can be cultivated to produce beta-glucans through fermentation processes. For instance, yeast strains like Kluyveromyces lactis have been optimized for enhanced production using agro-industrial waste as a substrate .

Technical Details

Analytical techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance Spectroscopy (NMR) are frequently employed to characterize the structural properties of extracted beta-glucans. FT-IR provides insights into functional groups and linkage types, while NMR offers detailed information about molecular structure .

Molecular Structure Analysis

Structure of Beta-Glucan

The molecular structure of beta-glucan consists of glucose units linked primarily by (1→3) and (1→6) glycosidic bonds. The arrangement of these linkages influences the physical properties and biological activities of the glucan.

Data on Molecular Structure

Research indicates that beta-glucans from different sources exhibit distinct structural features. For example, the structure of beta-glucans derived from oats includes a unique pattern of mixed-linkage that contributes to its health benefits .

Chemical Reactions Analysis

Reactions Involving Beta-Glucan

Beta-glucan undergoes various chemical reactions that can modify its structure and functionality:

  • Hydrolysis: Enzymatic or acid hydrolysis can break down beta-glucans into smaller oligosaccharides or monosaccharides. This process is often necessary for analytical purposes but may alter the original structure .
  • Methylation Analysis: This technique involves methylating hydroxyl groups in beta-glucans to determine glycosidic linkages. The absence of broad absorption bands in FTIR spectra after methylation confirms complete methylation .

Technical Details on Reactions

Hydrolysis reactions can be performed under controlled conditions to ensure specific glycosidic bonds are cleaved without degrading the entire polymer. Techniques such as reductive cleavage and Smith degradation are employed to analyze branched glucans effectively .

Mechanism of Action

Process by Which Beta-Glucan Functions

Beta-glucan exerts its biological effects primarily through interaction with immune cells. The mechanism involves:

  1. Recognition by Immune Cells: Beta-glucans are recognized by pattern recognition receptors on immune cells, such as macrophages and neutrophils.
  2. Activation of Immune Response: This recognition leads to the activation of signaling pathways that enhance immune cell functions, including phagocytosis and cytokine production.

Data Supporting Mechanism

Studies have shown that beta-glucans can enhance the activity of natural killer cells and macrophages, leading to improved immune responses against pathogens .

Physical and Chemical Properties Analysis

Physical Properties

Beta-glucans exhibit several notable physical properties:

  • Solubility: Soluble beta-glucans form viscous solutions, which are beneficial for their health-promoting effects.
  • Molecular Weight: The molecular weight varies significantly depending on the source and extraction method, influencing their functional properties.

Chemical Properties

Chemically, beta-glucans are characterized by:

  • Glycosidic Linkages: The presence of (1→3) and (1→6) linkages is crucial for their structural integrity and biological activity.
  • Functional Groups: The presence of hydroxyl groups allows for hydrogen bonding, contributing to their solubility and gel-forming abilities.
Applications

Scientific Uses of Beta-Glucan

Beta-glucan has diverse applications in various fields:

  • Nutraceuticals: Used as dietary supplements for enhancing immune function and lowering cholesterol levels.
  • Pharmaceuticals: Investigated for use in drug formulations due to its immunomodulatory effects.
  • Food Industry: Incorporated into functional foods for its health benefits, particularly in whole-grain products.
Structural Heterogeneity and Classification

Source-Dependent Molecular Architectures

β-Glucans exhibit remarkable structural diversity across biological kingdoms, with source-specific variations in glycosidic linkages, branching patterns, and supramolecular conformations that directly dictate their physicochemical properties and biological functions.

Cereal β-Glucans: (1,3)/(1,4)-Linkage Ratios and DP3/DP4 Oligomer Profiles

Cereal β-glucans, primarily found in oats, barley, and rye, are linear mixed-linkage glucans (MLGs) composed of β-(1,3) and β-(1,4) glycosidic bonds. Their functional properties are governed by:

  • Linkage Ratios: Typically, β-(1,4) linkages dominate, with β-(1,4):β-(1,3) ratios ranging from 2.2:1 to 2.6:1 in grasses like barley and oats [2] [5].
  • Oligomer Profiles: Lichenase digestion releases characteristic oligosaccharides:
  • Cellotriosyl (DP3): β-Glcp-(1,4)-β-Glcp-(1,3)-Glc
  • Cellotetraosyl (DP4): β-Glcp-(1,4)-β-Glcp-(1,4)-β-Glcp-(1,3)-GlcThe DP3:DP4 ratio varies by species: barley (1.8–3.5:1), wheat (3.0–4.5:1), oats (1.5–2.3:1), and rye (1.9–3.0:1) [5] [9]. Mutant barley strains (e.g., lys5f) exhibit DP3:DP4 ratios >4.5:1, correlating with reduced solubility and increased gelation capacity [5]. Horsetail (Equisetum spp.) displays inverted ratios (DP3:DP4 = 0.05–0.1:1), enhancing cellulose interaction [2].

Table 1: Lichenase-Digested Oligosaccharide Profiles of Mixed-Linkage β-Glucans

SourceDP2DP3DP4References
Hordeum vulgare (Barley)01.8–3.51.0[6]
Avena sativa (Oat)01.5–2.31.0[6]
Equisetum arvense00.05–0.11.0[3]
Sinorhizobium meliloti1.000[10]

Fungal/Yeast β-Glucans: (1,3)/(1,6)-Branched Backbones and Triple-Helix Conformations

Fungal and yeast β-glucans (e.g., from Saccharomyces cerevisiae, Lentinula edodes) feature:

  • Backbone Structure: Linear β-(1,3)-linked glucan chains with β-(1,6)-linked side branches. Branch frequency and length vary by species [6] [8].
  • Triple-Helix Conformation: High-molecular-weight polymers (>5000–10,000 Da) form stable triple helices in aqueous solutions, critical for immune recognition. Laminarin (<5000 Da), with low branching, lacks helical stability and immunostimulatory activity [6] [9].
  • Biological Specificity: Dectin-1 receptors require β-(1,3) chains with ≥7 glucose units for activation. Branched β-(1,6) motifs enhance ligand-receptor binding avidity [8] [10].

Bacterial and Algal β-Glucans: Linear vs. Branched Configurations

  • Bacterial β-Glucans:
  • Curdlan (Agrobacterium, Rhizobium): Linear β-(1,3)-glucan with no branching, forming insoluble gels [3] [9].
  • Cyclic Glucans (Sarcina ventriculi): Closed-loop structures with β-(1,3) or β-(1,6) linkages [2] [9].
  • Algal β-Glucans:
  • Brown Algae (Ectocarpus sp.): Exclusively DP3 oligomers post-lichenase digestion [2].
  • Red Algae: Complex heteropolymers like porphyran, containing β-(1,3)/β-(1,4) bonds with xylose/arabinose substitutions [3] [9].

Structure-Function Relationships in Solubility and Conformation

β-Glucan functionality is dictated by molecular weight, linkage patterns, and supramolecular organization:

  • Solubility Determinants:
  • Linkage Type: Cereal β-glucans with higher β-(1,4) linkage density exhibit greater water solubility than fungal β-(1,3)-glucans [5].
  • Molecular Weight: Barley β-glucans (250–2000 kDa) form viscous solutions; low-MW variants (<100 kDa) lose viscosity [5].
  • Branching: Fungal β-(1,6) branches disrupt triple-helix formation, increasing solubility [6].

  • Conformational Transitions:

  • Triple-helix structures (e.g., lentinan) are protease-resistant and activate immune cells via Dectin-1 [6] [9].
  • Alkali treatment denatures helices into random coils, altering receptor binding specificity [1].

Table 2: Physicochemical Properties of β-Glucans by Source

SourcePrimary LinkagesSolubilityConformationKey Functional Impact
Barley/Oatsβ-(1,3)/β-(1,4)HighRandom coilCholesterol reduction, viscosity
Saccharomycesβ-(1,3)/β-(1,6)LowTriple helixDectin-1 immune activation
Alcaligenes (Curdlan)β-(1,3) linearInsolubleTriple helix (gel)Vaccine adjuvant
Laminariaβ-(1,3)/β-(1,6)ModerateRandom coilPrebiotic, ROS scavenging

Impact of Glycosidic Bond Distribution on Biological Information Capacity

The spatial arrangement of glycosidic bonds encodes biological information recognized by innate immune receptors:

  • Receptor Specificity:
  • Dectin-1: Binds β-(1,3)-glucans with ≥10–21 glucose units. Triple helices enhance avidity by clustering receptor complexes [1] [8].
  • Complement Receptor 3 (CR3): Recognizes particulate β-glucans via lectin domains, triggering neutrophil phagocytosis [6] [10].
  • Lactosylceramide: Epithelial receptor for algal β-glucans, inducing chemokine secretion (e.g., MIP-2) [8].

  • Linkage-Dependent Signaling:

  • Linear β-(1,3)-glucans (curdlan) induce TNF-α via Dectin-1/Syk pathway.
  • Branched β-(1,3)/β-(1,6)-glucans (zymosan) activate TLR2/6, amplifying IL-6 and IL-23 production [1] [6].
  • Cereal MLGs are not immunogenic but modulate metabolic receptors (e.g., gut SCFA receptors) [2] [9].

  • Enzymatic Remodeling:

  • Endo-β-(1,3)-glucanases (GH16, GH17, GH81) cleave internal bonds, generating immunomodulatory oligomers [3] [7].
  • Lichenases (GH16) hydrolyze cereal MLGs at β-(1,4) bonds adjacent to β-(1,3) linkages, releasing DP3/DP4 oligosaccharides with prebiotic activity [3] [7].

Table 3: β-Glucan Structural Features and Biological Recognition

Structural FeatureReceptorDownstream SignalingBiological Outcome
β-(1,3)-linked chain (DP >7)Dectin-1Syk/CARD9 → NF-κBTNF-α, IL-1β, ROS production
Triple-helix conformationCR3PI3K → NFATPhagocytosis, leukocyte recruitment
β-(1,6)-branched oligomersTLR2/6MyD88 → MAPKIL-6, IL-23 release
DP3/DP4 oligosaccharidesGut microbiotaFermentation → SCFAButyrate production, barrier integrity

Properties

CAS Number

9012-72-0

Product Name

beta Glucan

IUPAC Name

2-[3,5-dihydroxy-2-(hydroxymethyl)oxan-4-yl]oxy-4-[3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Molecular Formula

C18H32O14

Molecular Weight

472.4 g/mol

InChI

InChI=1S/C18H32O14/c19-2-9-6(22)1-7(23)17(29-9)32-16-13(26)11(4-21)30-18(14(16)27)31-15-8(24)5-28-10(3-20)12(15)25/h6-27H,1-5H2

InChI Key

SPMCUTIDVYCGCK-UHFFFAOYSA-N

SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O

Canonical SMILES

C1C(C(OC(C1O)OC2C(C(OC(C2O)OC3C(COC(C3O)CO)O)CO)O)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]([C@@H]1O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](CO[C@@H]([C@H]3O)CO)O)CO)O)CO)O

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